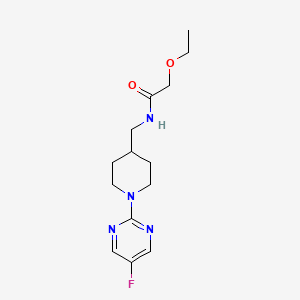
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones. This compound features a naphthyl group and a substituted aniline moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-naphthyl ketone.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the naphthyl ketone in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
化学反应分析
Types of Reactions
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, thiols, or other nucleophiles.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
3-(4-Chloro-2,5-dimethoxyanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone: Similar structure but with a thienyl group instead of a naphthyl group.
Uniqueness
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-25-20-13-18(21(26-2)12-17(20)22)23-10-9-19(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-13,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLNLPLFDUCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCCC(=O)C2=CC3=CC=CC=C3C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)


![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)
![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)
![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2786547.png)
![1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B2786549.png)


![N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2786553.png)
![(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2786554.png)
![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2786555.png)

